molecular formula C7H14N2O2 B8276515 tert-Butyl 2-ethylidenehydrazine-1-carboxylate CAS No. 56572-28-2

tert-Butyl 2-ethylidenehydrazine-1-carboxylate

Cat. No. B8276515
Key on ui cas rn: 56572-28-2
M. Wt: 158.20 g/mol
InChI Key: ZBGYLPFQGRHLKR-UHFFFAOYSA-N
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Patent
US06960664B2

Procedure details

A solution of tert-butyl carbazate (50.0 g, 0.38 mole) and acetaldehyde (17.5 g, 0.4 mole) in ethanol (250 mL) was refluxed for 72 h. The solution was concentrated in vacuo and dissolved in ethyl acetate. The solution was washed with water, dried (anhydrous sodium sulfate) and concentrated to afford N′-ethylidene-hydrazinecarboxylic acid tert-butyl ester (56 g) as a light yellow oil that solidified on standing. MS (ESI+) for C7H14N2O2 m/z 159.0 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[NH:2][NH2:3].[CH:10](=O)[CH3:11]>C(O)C>[C:6]([O:5][C:1]([NH:2][N:3]=[CH:10][CH3:11])=[O:4])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NN=CC
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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